1-(6-(4-((4-Nitrophenyl)sulfonyl)piperazin-1-yl)pyridazin-3-yl)azepane
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Overview
Description
1-{6-[4-(4-NITROBENZENESULFONYL)PIPERAZIN-1-YL]PYRIDAZIN-3-YL}AZEPANE is a complex organic compound that belongs to the class of pyridazinone derivatives These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{6-[4-(4-NITROBENZENESULFONYL)PIPERAZIN-1-YL]PYRIDAZIN-3-YL}AZEPANE typically involves multi-step organic reactions. One common approach is the cycloaddition of pyridine N-imine with alkyl-oxohex-ynoates, followed by condensation with hydrazine . This method provides concise access to pharmacologically active pyridazinones.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to ensure high yield and purity. Specific conditions such as temperature, pressure, and solvent choice are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
1-{6-[4-(4-NITROBENZENESULFONYL)PIPERAZIN-1-YL]PYRIDAZIN-3-YL}AZEPANE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The sulfonyl group can be substituted with other functional groups to create new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazine, alkyl-oxohex-ynoates, and various catalysts to facilitate the reactions. Conditions such as controlled temperature and pH are crucial to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield amine derivatives, while substitution reactions can produce a wide range of functionalized pyridazinones.
Scientific Research Applications
1-{6-[4-(4-NITROBENZENESULFONYL)PIPERAZIN-1-YL]PYRIDAZIN-3-YL}AZEPANE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor, particularly acetylcholinesterase inhibitors.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-{6-[4-(4-NITROBENZENESULFONYL)PIPERAZIN-1-YL]PYRIDAZIN-3-YL}AZEPANE involves its interaction with specific molecular targets. For instance, it can inhibit acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine . This inhibition increases acetylcholine levels, which can help alleviate symptoms of neurodegenerative diseases.
Comparison with Similar Compounds
Similar Compounds
6-[4-(2-fluorophenyl)piperazin-1-yl]-3(2H)-pyridazinone: Known for its anti-inflammatory activity.
Pyrazolo[1,5-a]pyridin-3-yl pyridazinones: Pharmacologically active compounds with similar structural features.
Uniqueness
1-{6-[4-(4-NITROBENZENESULFONYL)PIPERAZIN-1-YL]PYRIDAZIN-3-YL}AZEPANE is unique due to its specific combination of nitrobenzenesulfonyl and piperazine moieties, which confer distinct pharmacological properties and potential therapeutic applications.
Properties
Molecular Formula |
C20H26N6O4S |
---|---|
Molecular Weight |
446.5 g/mol |
IUPAC Name |
1-[6-[4-(4-nitrophenyl)sulfonylpiperazin-1-yl]pyridazin-3-yl]azepane |
InChI |
InChI=1S/C20H26N6O4S/c27-26(28)17-5-7-18(8-6-17)31(29,30)25-15-13-24(14-16-25)20-10-9-19(21-22-20)23-11-3-1-2-4-12-23/h5-10H,1-4,11-16H2 |
InChI Key |
IBWRXKGOYKBHPX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CC1)C2=NN=C(C=C2)N3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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